2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Description
The compound 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core. Key substituents include:
- A 2,5-dimethyl-1-phenylpyrrole group linked via a sulfanyl-oxoethyl chain.
- A 5-methylfuran-2-yl substituent at position 4.
- A propenyl group at position 3.
The presence of electron-rich aromatic systems (furan, pyrrole) and a thioether linkage may influence its reactivity, solubility, and binding affinity .
Properties
IUPAC Name |
2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S2/c1-5-13-30-27(33)25-22(24-12-11-18(3)34-24)15-35-26(25)29-28(30)36-16-23(32)21-14-17(2)31(19(21)4)20-9-7-6-8-10-20/h5-12,14-15H,1,13,16H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVJWDDIHRFVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)C5=CC=CC=C5)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores its biological activity through various studies and data.
Structural Characteristics
This compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse pharmacological activities. The presence of substituents such as the pyrrolidine and furan moieties enhances its potential for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and other biomolecules. These interactions can modulate various cellular pathways, leading to significant biological effects such as:
- Antimicrobial Activity : Studies have shown that thieno[2,3-d]pyrimidine derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory activity .
- Anticancer Activity : Several studies indicate that compounds similar to this one possess cytotoxic properties against various cancer cell lines. For example, derivatives have shown effectiveness against MCF-7 breast cancer cells and MDA-MB-231 cells by inhibiting cell proliferation .
Antimicrobial Activity
A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for antimicrobial activity. The results indicated:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 25 µg/mL |
| 2 | Escherichia coli | 50 µg/mL |
| 3 | Candida albicans | 30 µg/mL |
These findings highlight the potential of these compounds as effective antimicrobial agents .
Anticancer Activity
In vitro studies on the anticancer properties of this compound revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15 |
| B | MDA-MB-231 | 10 |
| C | HepG2 | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant cytotoxicity against these cancer cell lines .
Case Studies
- Antitumor Effects : A study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on MCF-7 cells. The results showed that certain derivatives inhibited cell proliferation significantly compared to controls .
- Antimicrobial Evaluation : Another research focused on synthesizing new thieno[2,3-d]pyrimidine derivatives and assessing their antibacterial activity against multiple pathogens. The study concluded that several derivatives exhibited strong antibacterial properties .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties that warrant investigation. Its structure suggests possible interactions with biological targets, making it a candidate for:
- Anticancer Agents : Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Further research could elucidate its efficacy and mechanism of action.
Drug Development
As a building block in pharmaceutical synthesis, this compound can be utilized to develop:
- Targeted Therapies : Its unique functional groups may allow for the design of drugs that target specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Material Science
The compound's properties can be harnessed in:
- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of new polymers with enhanced thermal and mechanical properties.
Chemical Synthesis
This compound can act as an intermediate in the synthesis of other complex organic molecules, facilitating:
- Synthetic Pathways : Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The closest structural analog identified in the evidence is 2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (), which substitutes the 2,5-dimethyl-1-phenylpyrrole group with a 3,4-dimethylphenyl moiety. Computed properties of this analog include:
| Property | Analog () | Target Compound (Inferred) |
|---|---|---|
| Molecular Weight (g/mol) | 450.6 | ~460 (estimated) |
| XLogP3 | 5.7 | ~6.0 (estimated) |
| Hydrogen Bond Acceptors | 6 | 6 |
| Rotatable Bonds | 7 | 7 |
The target compound’s pyrrole substituent likely increases hydrophobicity (higher XLogP3) and molecular weight compared to the phenyl-substituted analog. These differences could enhance membrane permeability but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
